N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in several types of cancer. MLN8054 is a promising drug candidate for the treatment of cancer due to its ability to inhibit Aurora A kinase and prevent cell division.
Mecanismo De Acción
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in several types of cancer, including breast, ovarian, and prostate cancer. Inhibition of Aurora A kinase prevents cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the formation of microtubules, which are involved in cell division. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies. However, this compound has limitations in terms of its bioavailability and toxicity. This compound has poor solubility in water, which can limit its effectiveness in vivo. In addition, this compound has been shown to have toxicity in some animal models at high doses.
Direcciones Futuras
There are several future directions for the development of N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide as a cancer treatment. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the combination of this compound with other cancer treatments, such as chemotherapy or radiation therapy. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, could improve its bioavailability and effectiveness.
Métodos De Síntesis
The synthesis of N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 3-iodoaniline with ethyl 2-bromoacetate to form 3-iodophenyl 2-bromoacetate. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models and has shown promising results as a potential cancer treatment. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces cell cycle arrest. In vivo studies using mouse xenograft models have shown that this compound can inhibit tumor growth and increase survival rates.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c1-25-8-7-21-17(23)14-6-5-11(9-15(14)18(21)24)16(22)20-13-4-2-3-12(19)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYWXNFJTYGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.